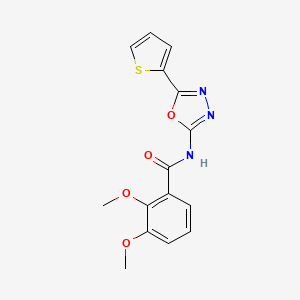

2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

2,3-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 2,3-dimethoxy groups and a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety. Its synthesis typically involves coupling 2,3-dimethoxybenzoic acid with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via standard acylation protocols, yielding a white solid with high purity (>95% by HPLC) .

Properties

IUPAC Name |

2,3-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-20-10-6-3-5-9(12(10)21-2)13(19)16-15-18-17-14(22-15)11-7-4-8-23-11/h3-8H,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQSPHSSAUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Introduction of the Benzamide Core: The final step involves the formation of the benzamide linkage by reacting the intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thiophene moiety can play crucial roles in binding to the active site of the target, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Core

The benzamide moiety’s substitution pattern critically influences physicochemical and biological properties. Key comparisons include:

Key Insights :

- Hydrogen Bonding: Methoxy groups may serve as hydrogen bond acceptors/donors, a feature absent in methyl or halogenated derivatives.

Oxadiazole Ring Modifications

Variations in the oxadiazole ring’s substituents significantly alter bioactivity:

Key Insights :

- Aromatic vs.

- Sulfur vs.

Pharmacological and Physicochemical Comparisons

Antifungal and Antiviral Activity

- LMM5 and LMM11 : These analogs exhibit antifungal activity via thioredoxin reductase inhibition, with MIC values of 8–16 μg/mL . The target compound’s dimethoxy groups could modulate similar pathways but require empirical validation.

- Nitro-Substituted Analogs : Derivatives like 2-nitro-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide show potent antiviral activity (IC₅₀ < 10 μM), suggesting electron-withdrawing groups enhance antiviral efficacy .

Enzyme Inhibition

- Ca²⁺/Calmodulin Inhibition : Compounds with trifluoromethyl (e.g., Compound 6) or bromo substituents (e.g., Compound 7) exhibit IC₅₀ values <1 μM, attributed to hydrophobic interactions with enzyme pockets . The target compound’s methoxy groups may favor polar interactions.

- HDAC Inhibition: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19) demonstrates HDAC-8 inhibition (IC₅₀ = 0.2 μM), highlighting the role of amino acid conjugates .

Physicochemical Properties

- Solubility and Purity : Most 1,3,4-oxadiazoles, including the target compound, are white solids with HPLC purity >95% . Methoxy groups may improve aqueous solubility compared to halogenated derivatives.

- Molecular Weight : The target compound (MW ≈ 359.4 g/mol) falls within the typical range for drug-like molecules, similar to analogs like LMM5 (MW ≈ 495.5 g/mol) .

Biological Activity

2,3-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzamide core with methoxy and thiophene substituents, as illustrated below:

The biological activity of 2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets. Notably, compounds containing oxadiazole moieties are known to exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications for treating neurodegenerative diseases such as Parkinson's and depression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds range from 0.20 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,3-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | MDA-MB-231 | 0.49 |

| Similar Oxadiazole Derivative | HL60 | 0.20 |

| Similar Oxadiazole Derivative | LNCaP | 11.0 |

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for several derivatives were determined, indicating varying degrees of antibacterial efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 25 |

| Compound B | Escherichia coli | 50 |

Case Studies and Research Findings

- Study on MAO Inhibition : A study investigated a series of oxadiazole derivatives for their MAO-B inhibitory properties. The results indicated that certain derivatives exhibited potent inhibition with IC50 values significantly lower than standard MAO inhibitors .

- Anticancer Screening : Another research effort focused on a panel of cancer cell lines where derivatives of benzamides and oxadiazoles were screened for cytotoxicity. The findings suggested that structural modifications significantly influenced their anticancer activity .

- Antimicrobial Testing : A set of oxadiazole-based compounds was evaluated for antimicrobial activity against common bacterial strains. Some derivatives displayed promising results with low MIC values indicating potential therapeutic applications in infectious diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,3-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a preformed oxadiazole-2-amine core with a substituted benzoyl chloride. For example:

- Step 1: Synthesize the 1,3,4-oxadiazole-2-amine intermediate (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) via cyclization of thiophene-2-carbohydrazide with cyanogen bromide or via hydrazine derivatives .

- Step 2: React the intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., NaH) and dry THF, as described for analogous oxadiazole-benzamide derivatives .

- Purification: Column chromatography or recrystallization ensures purity (>95%), confirmed by HPLC retention time and NMR (¹H/¹³C) .

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the thiophene (δ ~7.0–7.5 ppm). ¹³C NMR confirms oxadiazole (C=O at ~165 ppm) and benzamide carbonyl groups .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

- X-ray Crystallography (if crystalline): SHELX programs refine crystal structures to confirm bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Structural Modifications: Compare substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety enhance enzyme inhibition, while thiophene substitution modulates membrane permeability .

- Meta-Analysis: Cross-reference SAR studies (e.g., replacing thiophene with phenyl groups reduces Ca²⁺/calmodulin inhibition ).

Advanced: How can computational methods optimize the compound’s bioactivity?

Answer:

- Molecular Docking: Use tools like AutoDock to predict binding to targets (e.g., hCA II or InhA enzymes). For example, sulfonamide-oxadiazole derivatives show strong interactions with Zn²⁺ in hCA II active sites .

- ADMET Prediction: Apply SwissADME to assess Lipinski’s parameters. Note: Substituents like bromine or trifluoromethyl may increase logP (>5), reducing bioavailability .

- QSAR Models: Correlate electronic descriptors (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Advanced: What experimental designs validate the mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for Ca²⁺/calmodulin-dependent enzymes .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .

- Mutagenesis Assays: Test enzyme mutants (e.g., Val135Ala in InhA) to identify critical binding residues .

Basic: What are the key stability considerations during storage?

Answer:

- Light Sensitivity: Store in amber vials to prevent photooxidation of the thiophene moiety.

- Moisture Control: Use desiccants to avoid hydrolysis of the oxadiazole ring, which is prone to degradation in acidic/basic conditions .

- Temperature: Long-term stability studies at 4°C vs. -20°C (monitored via HPLC) confirm optimal storage .

Advanced: How to address low yields in coupling reactions during synthesis?

Answer:

- Catalyst Optimization: Replace pyridine with DMAP to accelerate acylation .

- Solvent Screening: Use DMF or DCM for better solubility of aromatic intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >50% .

Advanced: What in silico tools predict metabolic pathways for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.